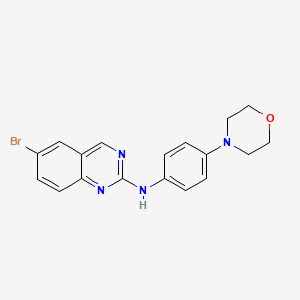
6-Bromo-N-(4-morpholin-4-ylphenyl)quinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N-(4-morpholin-4-ylphenyl)quinazolin-2-amine is a quinazoline derivative known for its significant biological activities. Quinazoline compounds have been extensively studied due to their broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(4-morpholin-4-ylphenyl)quinazolin-2-amine typically involves the reaction of anthranilic acid with N-bromosuccinimide in acetonitrile to form a brominated intermediate. This intermediate is then reacted with phenyl isothiocyanate in ethanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as phase-transfer catalysis and microwave-assisted reactions are employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-(4-morpholin-4-ylphenyl)quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide and N-chlorosuccinimide.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Medicine: Explored for its anticancer properties, particularly in targeting epidermal growth factor receptor (EGFR) pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily through the inhibition of the epidermal growth factor receptor (EGFR) pathway. By binding to the ATP-binding site of EGFR, it prevents the phosphorylation and activation of downstream signaling proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: Another quinazoline derivative that targets EGFR but with different substituents on the quinazoline ring.
Gefitinib: Similar in structure and function, used as an anticancer agent targeting EGFR.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors
Uniqueness
6-Bromo-N-(4-morpholin-4-ylphenyl)quinazolin-2-amine is unique due to its specific bromine and morpholine substituents, which enhance its binding affinity and selectivity for EGFR compared to other quinazoline derivatives .
Properties
CAS No. |
1008505-74-5 |
|---|---|
Molecular Formula |
C18H17BrN4O |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
6-bromo-N-(4-morpholin-4-ylphenyl)quinazolin-2-amine |
InChI |
InChI=1S/C18H17BrN4O/c19-14-1-6-17-13(11-14)12-20-18(22-17)21-15-2-4-16(5-3-15)23-7-9-24-10-8-23/h1-6,11-12H,7-10H2,(H,20,21,22) |
InChI Key |
CQSVCACCYFVKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=C4C=C(C=CC4=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-6-fluorobenzo[b]thiophene](/img/structure/B13939974.png)
![2-(5-Chloro-2,4-dimethoxy-phenyl)-5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazole](/img/structure/B13939983.png)
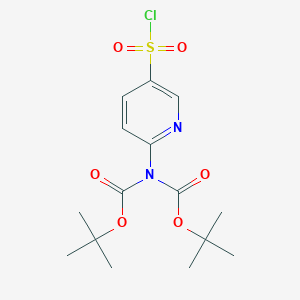
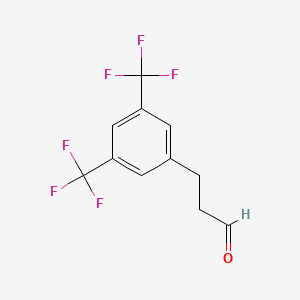
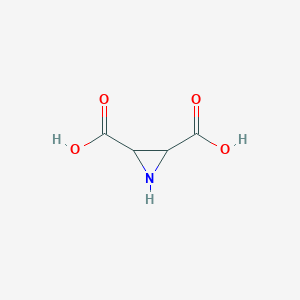

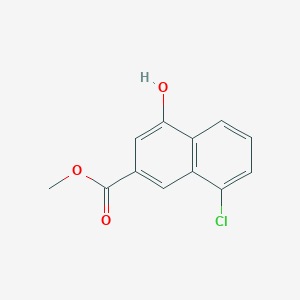

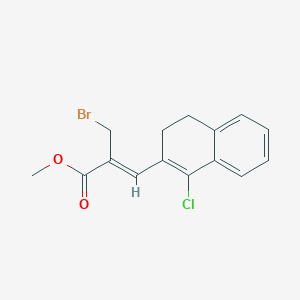

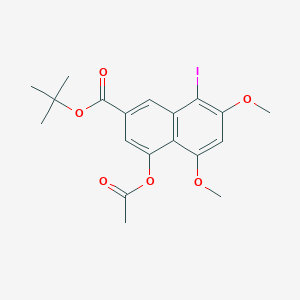
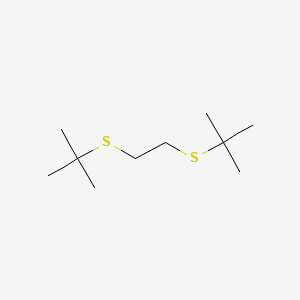
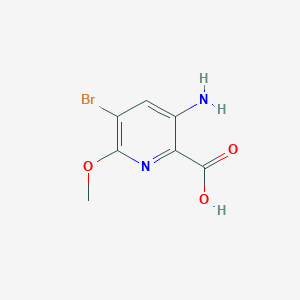
![2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940057.png)
